An In-Depth Technical Guide to 3-Bromo-4-cyanopyridine: A Key Building Block in Modern Synthesis
An In-Depth Technical Guide to 3-Bromo-4-cyanopyridine: A Key Building Block in Modern Synthesis
An important note on the subject of this guide: Initial research into the chemical structure of "4-bromomethyl-3-cyanopyridine" revealed a significant lack of available data and literature, suggesting it is not a commonly used or readily available compound. In the spirit of providing a scientifically rigorous and practical resource, this guide has been editorially focused on the closely related and synthetically valuable isomer, 3-Bromo-4-cyanopyridine . This commercially available compound serves as a versatile and crucial intermediate for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of functional groups on the pyridine ring allows for precise control over a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. 3-Bromo-4-cyanopyridine is a prime example of a highly functionalized pyridine that offers two distinct and reactive sites: a bromine atom and a cyano group. This dual functionality makes it an exceptionally valuable building block for the synthesis of complex molecular architectures. This guide will provide an in-depth exploration of the synthesis, properties, reactivity, and applications of 3-bromo-4-cyanopyridine, with a focus on its practical utility in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of 3-bromo-4-cyanopyridine are summarized in the table below.
| Property | Value |
| CAS Number | 13958-98-0 |
| Molecular Formula | C₆H₃BrN₂ |
| Molecular Weight | 183.01 g/mol |
| Appearance | White to off-white or brown crystalline powder |
| Melting Point | 129-131 °C |
| Boiling Point | 267.5 ± 25.0 °C at 760 mmHg |
| Purity | Typically ≥ 96% |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3-bromo-4-cyanopyridine.
¹H NMR (in CDCl₃):
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δ 8.92 (s, 1H, H-2): This singlet corresponds to the proton at the 2-position of the pyridine ring. Its downfield shift is due to the deshielding effects of the adjacent nitrogen atom and the bromine atom at the 3-position.
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δ 8.69 (d, J = 4.9 Hz, 1H, H-6): This doublet represents the proton at the 6-position, coupled to the proton at the 5-position.
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δ 7.53 (d, J = 4.9 Hz, 1H, H-5): This doublet corresponds to the proton at the 5-position, coupled to the proton at the 6-position.[1]
¹³C NMR (in CDCl₃):
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δ 152.69 (C-2): The carbon at the 2-position.
-
δ 148.76 (C-6): The carbon at the 6-position.
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δ 126.75 (C-5): The carbon at the 5-position.
-
δ 124.17 (C-3): The carbon bearing the bromine atom.
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δ 122.14 (C-4): The carbon bearing the cyano group.
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δ 114.79 (C≡N): The carbon of the cyano group.[1]
Infrared (IR) Spectroscopy: The IR spectrum of 3-bromo-4-cyanopyridine would be expected to show characteristic absorption bands for the following functional groups:
-
C≡N stretch: A sharp, medium-intensity band around 2230-2210 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-Br stretch: Typically found in the fingerprint region, below 1000 cm⁻¹.
Synthesis of 3-Bromo-4-cyanopyridine
The synthesis of 3-bromo-4-cyanopyridine can be approached through several routes, with the Sandmeyer reaction being a common and effective method. This reaction provides a reliable way to introduce a bromine atom onto the pyridine ring from a corresponding amino precursor.[2][3][4][5]
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is based on established procedures for the Sandmeyer reaction on aminopyridines.[2][3][4][5]
Starting Material: 3-Amino-4-cyanopyridine
Reagents:
-
3-Amino-4-cyanopyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Petroleum ether (for recrystallization)
Procedure:
-
Diazotization: Dissolve 3-amino-4-cyanopyridine in 48% hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes to facilitate the complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.
-
Workup: Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from petroleum ether to yield 3-bromo-4-cyanopyridine as an off-white powder.[1]
Caption: Workflow for the synthesis of 3-bromo-4-cyanopyridine via the Sandmeyer reaction.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-bromo-4-cyanopyridine stems from the differential reactivity of its two functional groups. The bromine atom is susceptible to displacement through nucleophilic aromatic substitution and participates in various cross-coupling reactions. The cyano group can be hydrolyzed, reduced, or can participate in cycloaddition reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8][9] This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
